molecular formula C13H28OS B12683637 1-(Decylthio)-2-propanol CAS No. 97209-98-8

1-(Decylthio)-2-propanol

Cat. No.: B12683637
CAS No.: 97209-98-8
M. Wt: 232.43 g/mol
InChI Key: JNQKSQLFNIKFMH-UHFFFAOYSA-N
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Description

1-(Decylthio)-2-propanol is a thioether derivative of 2-propanol, where a hydroxyl group is replaced by a decylthio (-S-C₁₀H₂₁) moiety. Its hypothetical molecular formula is C₁₃H₂₈OS, with a molecular weight of 232.43 g/mol. The compound’s structure combines a hydrophobic decyl chain with a polar thioether and alcohol group, suggesting unique physicochemical properties. While direct experimental data on this compound are scarce, its behavior can be inferred from structurally related analogs, such as 1-(Propylthio)-2-propanol and 1-(p-Chlorophenylthio)-2-propanol .

Properties

CAS No.

97209-98-8

Molecular Formula

C13H28OS

Molecular Weight

232.43 g/mol

IUPAC Name

1-decylsulfanylpropan-2-ol

InChI

InChI=1S/C13H28OS/c1-3-4-5-6-7-8-9-10-11-15-12-13(2)14/h13-14H,3-12H2,1-2H3

InChI Key

JNQKSQLFNIKFMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSCC(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Decylthio)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 1-chlorodecane with sodium thiopropoxide in an alcohol solvent. The reaction typically occurs under reflux conditions, leading to the formation of 1-(Decylthio)-2-propanol.

Industrial Production Methods: In industrial settings, the production of 1-(Decylthio)-2-propanol may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction environments ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Decylthio)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to the corresponding thiol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Acidic or basic catalysts facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Decylthio)-2-propanol has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research explores its use in drug development and delivery systems.

    Industry: It is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Decylthio)-2-propanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The decylthio group can modulate the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Thioether and alcohol derivatives of 2-propanol exhibit distinct properties based on substituent groups. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Key Features
1-(Decylthio)-2-propanol C₁₃H₂₈OS 232.43 Aliphatic thioether (C₁₀) High hydrophobicity; potential surfactant or phase-transfer applications
1-(Propylthio)-2-propanol C₆H₁₄OS 134.24 Aliphatic thioether (C₃) Moderate hydrophobicity; used in synthesis (e.g., as a sulfur nucleophile)
1-(p-Chlorophenylthio)-2-propanol C₉H₁₁ClOS 202.71 Aromatic thioether (Cl-C₆H₄) Enhanced electronic effects due to aromatic ring; potential biological activity
1-(Cyclohexylamino)-2-propanol C₉H₁₉NO 157.26 Cyclohexylamino (NH-C₆H₁₁) Hydrogen-bonding capability; applications in polymer chemistry
1-Methoxy-2-propanol C₄H₁₀O₂ 106.12 Methoxy (OCH₃) Polar solvent; used in coatings and pharmaceuticals

Physicochemical Properties

  • Hydrophobicity: The decylthio group in 1-(Decylthio)-2-propanol significantly increases hydrophobicity compared to shorter-chain analogs like 1-(Propylthio)-2-propanol. This property may enhance its utility in non-polar solvents or lipid bilayer interactions.
  • Electronic Effects: Aromatic thioethers (e.g., 1-(p-Chlorophenylthio)-2-propanol) exhibit stronger electron-withdrawing effects due to the chlorine substituent, influencing reactivity in substitution reactions .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., 1-(Cyclohexylamino)-2-propanol) engage in hydrogen bonding, unlike thioethers, which lack strong H-bond donors .

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